molecular formula C9H8ClNO2 B2405911 5-Chloro-4-cyclopropylpyridine-2-carboxylic acid CAS No. 1256790-87-0

5-Chloro-4-cyclopropylpyridine-2-carboxylic acid

Cat. No.: B2405911
CAS No.: 1256790-87-0
M. Wt: 197.62
InChI Key: HCFAHZINYABYMW-UHFFFAOYSA-N
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Description

5-Chloro-4-cyclopropylpyridine-2-carboxylic acid is a halogenated pyridine derivative characterized by a cyclopropyl substituent at the 4-position and a carboxylic acid group at the 2-position of the pyridine ring. The chlorine atom at the 5-position enhances its electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

5-chloro-4-cyclopropylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2/c10-7-4-11-8(9(12)13)3-6(7)5-1-2-5/h3-5H,1-2H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCFAHZINYABYMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=C2Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-cyclopropylpyridine-2-carboxylic acid typically involves the chlorination of 4-cyclopropylpyridine-2-carboxylic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the 5-position of the pyridine ring. Common reagents used in this process include thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) as chlorinating agents .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination reactions using similar reagents but optimized for higher yields and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-cyclopropylpyridine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₉H₈ClNO₂
  • Molecular Weight : 197.62 g/mol
  • IUPAC Name : 5-Chloro-4-cyclopropylpyridine-2-carboxylic acid

The unique structure of this compound, characterized by a chlorine atom and a carboxylic acid group, contributes to its diverse chemical reactivity and biological activity.

Medicinal Chemistry

This compound serves as a crucial building block in the synthesis of more complex pharmaceutical compounds. Its derivatives have been investigated for their potential as therapeutic agents targeting various diseases.

Mechanism of Action :
The compound interacts with specific enzymes and receptors, potentially inhibiting their activity or altering their function. The chlorine atom and carboxylic acid group are pivotal in binding to these molecular targets .

Agrochemicals

In agricultural applications, this compound is explored for its efficacy in developing herbicides and pesticides. Its ability to modulate biological pathways makes it a candidate for enhancing crop protection against pests and diseases.

Case Study :
Field trials have indicated that formulations containing this compound can lead to improved crop yields while effectively managing weed populations.

Biological Research

Research has highlighted the compound's potential in studying enzyme interactions and cellular pathways. It may serve as an inhibitor in biochemical assays aimed at understanding disease mechanisms.

Case Study :
In vitro studies have shown that derivatives of this compound exhibit antimicrobial properties against resistant strains of bacteria, suggesting its utility in developing new antibiotics .

Data Table: Summary of Applications

Application AreaDescriptionExamples/Results
Medicinal ChemistryBuilding block for pharmaceutical synthesisPotential inhibitors for various diseases
AgrochemicalsDevelopment of herbicides/pesticidesIncreased crop yield, reduced weed populations
Biological ResearchStudy of enzyme interactions and cellular pathwaysAntimicrobial efficacy against resistant bacteria

Mechanism of Action

The mechanism of action of 5-Chloro-4-cyclopropylpyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the carboxylic acid group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 5-chloro-4-cyclopropylpyridine-2-carboxylic acid and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups CAS/ID Notable Features
This compound (Target) C₉H₈ClNO₂ ~213.62 (calculated) Cl (5), cyclopropyl (4), COOH (2) Carboxylic acid, pyridine Not provided Combines steric bulk (cyclopropyl) with electron-withdrawing groups (Cl, COOH).
5-Chloro-2-cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid C₈H₇ClN₂O₃ 214.61 Cl (5), cyclopropyl (2), OH (6), COOH (4) Hydroxyl, carboxylic acid, pyrimidine 858956-26-0 Pyrimidine core with hydroxyl group; increased polarity vs. pyridine analogs.
5-Chloro-2-(cyclopropylamino)pyridine-4-carboxylic acid C₉H₉ClN₂O₂ 212.63 Cl (5), cyclopropylamino (2), COOH (4) Amino, carboxylic acid, pyridine CID 114919009 Cyclopropylamino group introduces hydrogen-bonding potential.
5-Chloro-2-cyclopropyl-6-(methyl(pyridin-3-ylmethyl)amino)pyrimidine-4-carboxylic acid C₁₅H₁₅ClN₄O₂ 318.76 Cl (5), cyclopropyl (2), methyl-pyridylamino (6) Complex amine, carboxylic acid, pyrimidine 1165936-28-6 Extended substituents enhance steric complexity and potential bioactivity.
2-Chloro-6-methylpyrimidine-4-carboxylic acid C₆H₅ClN₂O₂ 172.57 Cl (2), methyl (6), COOH (4) Carboxylic acid, pyrimidine 89581-58-8 Simpler structure; lacks cyclopropyl but retains halogen and carboxylic acid.

Key Observations from Structural Comparisons :

Core Heterocycle Differences: Pyridine vs. pyrimidine rings significantly alter electronic properties.

Substituent Effects :

  • Cyclopropyl Group : Present in all analogs except , this group introduces steric hindrance and conformational rigidity, which may improve metabolic stability in drug design .
  • Carboxylic Acid Position : In pyrimidine analogs (e.g., ), the carboxylic acid at the 4-position may engage in stronger hydrogen bonding compared to pyridine-based analogs.

The methyl-pyridylamino substituent in adds a basic nitrogen, enabling interactions with biological targets (e.g., enzyme active sites).

Molecular Weight and Complexity :

  • Compounds like (MW 318.76) are bulkier and may face challenges in pharmacokinetics compared to simpler analogs like (MW 172.57).

Biological Activity

5-Chloro-4-cyclopropylpyridine-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities and applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is a pyridine derivative characterized by a chlorine atom at the 5-position and a cyclopropyl group at the 4-position. Its molecular formula is C_8H_8ClN_O_2, and it has a molecular weight of approximately 185.61 g/mol. The compound's structure allows for various interactions with biological targets, particularly in enzyme inhibition.

Research indicates that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. It has been studied for its effects on human dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis. Inhibition of DHODH can lead to reduced proliferation of certain cancer cells and viruses, making this compound a candidate for further exploration in therapeutic contexts .

Antioxidant Activity

The antioxidant properties of this compound have been evaluated using various assays, including the DPPH radical scavenging method. This compound exhibited significant radical scavenging ability, comparable to well-known antioxidants like ascorbic acid. The introduction of functional groups such as the cyclopropyl moiety appears to enhance its antioxidant capacity .

Enzyme Inhibition Studies

In vitro studies have demonstrated that this compound effectively inhibits DHODH, with varying degrees of potency depending on structural modifications. For example, compounds with different substituents on the pyridine ring were tested for their inhibitory effects on DHODH, showing that modifications can lead to significant changes in activity .

Case Studies

  • Antiviral Activity : A study explored the antiviral potential of this compound against measles virus replication. The compound was found to significantly inhibit viral replication in cell cultures, suggesting its potential as an antiviral agent .
  • Cancer Cell Proliferation : Another investigation focused on the effects of this compound on various cancer cell lines. Results indicated that it could reduce cell viability in certain types of cancer, highlighting its potential role in cancer therapy .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Modifications at the 4-position or variations in the cyclopropyl group can lead to enhanced or diminished biological effects. A systematic SAR study revealed that specific substitutions could optimize enzyme inhibition and antioxidant properties .

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